molecular formula C6H2F2INO2 B1347367 1,5-Difluoro-3-iodo-2-nitrobenzene CAS No. 771-05-1

1,5-Difluoro-3-iodo-2-nitrobenzene

Cat. No. B1347367
CAS RN: 771-05-1
M. Wt: 284.99 g/mol
InChI Key: ZSKLGMYXOHTYOW-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-iodo-2-nitrobenzene, or DINB for short, is a synthetic organic compound that is widely used in various scientific research and laboratory experiments. DINB is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and ethyl acetate. It is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Scientific Research Applications

Temporary Anion States and Dissociative Electron Attachment

Research on various nitrobenzene derivatives, including fluorinated and chlorinated variants, has investigated their behavior in electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies help understand the formation and lifetimes of negative ions, crucial for applications in material science and understanding molecular interactions at the electronic level (Asfandiarov et al., 2007).

Secondary Interactions in Crystal Structures

The crystal packing and intermolecular interactions of iodinated nitrobenzene derivatives have been analyzed, providing insights into how these compounds organize in solid-state and the nature of their intermolecular forces. This research is valuable for designing materials with specific structural properties (Merz, 2003).

Platinum-Mediated Hydrogenation

Investigations into the chemoselective reduction of iodo-nitroaromatics highlight the potential of such compounds in synthesizing aniline derivatives under controlled conditions. This research is crucial for pharmaceutical manufacturing and developing more efficient catalytic processes (Baramov et al., 2017).

Reactions with Amines

Studies on the reactivity of difluoro-dinitrobenzene derivatives with amines demonstrate the selective displacement of fluorine over nitro groups, contributing to the knowledge of selective substitution reactions in organic synthesis (Plater & Harrison, 2023).

Metal-Organic Frameworks for Sensing Applications

Research on zinc-based metal–organic frameworks incorporating nitroaromatic ligands shows promise for developing sensitive sensors for detecting ions and organic compounds in water. This application is particularly relevant for environmental monitoring and safety (Xu et al., 2020).

properties

IUPAC Name

1,5-difluoro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKLGMYXOHTYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292072
Record name 1,5-difluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Difluoro-3-iodo-2-nitrobenzene

CAS RN

771-05-1
Record name 771-05-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-difluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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